molecular formula C18H19NO4S B180878 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)- CAS No. 24310-35-8

5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-

Cat. No. B180878
CAS RN: 24310-35-8
M. Wt: 345.4 g/mol
InChI Key: TZEPTLAJPCWPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, commonly known as WIN-35428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential use in the treatment of several neurological and psychiatric disorders.

Mechanism Of Action

WIN-35428 selectively inhibits the dopamine transporter (5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-), a protein that is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, WIN-35428 increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and neurotransmission.

Biochemical And Physiological Effects

WIN-35428 has been shown to have several biochemical and physiological effects, including increased dopamine levels in the brain, increased locomotor activity, and decreased food intake. It has also been shown to have a high affinity for the 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, with a Ki value of 2.2 nM.

Advantages And Limitations For Lab Experiments

One of the main advantages of using WIN-35428 in lab experiments is its high selectivity for the 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, making it a useful tool for studying dopamine signaling and neurotransmission. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other dopamine inhibitors.

Future Directions

There are several future directions for the study of WIN-35428, including its potential use in the treatment of substance abuse disorders, its effects on other neurotransmitter systems, and its potential use as a research tool for studying dopamine signaling and neurotransmission. Additionally, further research is needed to explore the long-term effects of WIN-35428 on the brain and its potential for abuse.

Synthesis Methods

The synthesis of WIN-35428 involves several steps, starting with the reaction between p-toluenesulfonyl chloride and 2-piperidone to form N-(p-tolylsulfonyl)-2-piperidone. This intermediate is then reacted with 4-methoxyphenyl magnesium bromide to yield 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-5H-2-benzazepin-5-one, which is WIN-35428.

Scientific Research Applications

WIN-35428 has been extensively studied for its potential use in the treatment of several neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. It has been shown to increase dopamine levels in the brain, which is associated with the therapeutic effects of the drug.

properties

CAS RN

24310-35-8

Product Name

5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

8-methoxy-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-2-benzazepin-5-one

InChI

InChI=1S/C18H19NO4S/c1-13-3-6-16(7-4-13)24(21,22)19-10-9-18(20)17-8-5-15(23-2)11-14(17)12-19/h3-8,11H,9-10,12H2,1-2H3

InChI Key

TZEPTLAJPCWPEQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C(C2)C=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C(C2)C=C(C=C3)OC

Other CAS RN

24310-35-8

Origin of Product

United States

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